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Compound of Interest

Compound Name: 3-Hydroxyphenyl benzoate

Cat. No.: B086727 Get Quote

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate: Synthesis, Characterization, and

Applications

Executive Summary: 3-Hydroxyphenyl benzoate is an aromatic ester with significant potential

as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This

guide provides a comprehensive overview of its core physicochemical properties, a detailed,

field-proven protocol for its synthesis and purification, and an exploration of its applications,

particularly focusing on its role in drug discovery and development. As a Senior Application

Scientist, this document is designed to bridge theoretical knowledge with practical, actionable

insights for researchers, scientists, and professionals in the pharmaceutical and chemical

industries.

Core Physicochemical Properties
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an organic

compound distinguished by a benzoate group ester-linked to a resorcinol (1,3-

dihydroxybenzene) core. This structure, featuring a phenolic hydroxyl group, is fundamental to

its chemical reactivity and biological activity.
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Property Data Source(s)

Molecular Formula C₁₃H₁₀O₃ [1]

Molecular Weight 214.22 g/mol [1]

CAS Number 136-36-7 [2]

Appearance
White to yellow crystalline

powder

Melting Point 133-135 °C [1]

Common Synonyms

Resorcinol monobenzoate, m-

Hydroxyphenyl benzoate,

Benzoic acid, 3-hydroxyphenyl

ester

Solubility

Soluble in ethanol, acetone,

and other organic solvents;

sparingly soluble in water.

Synthesis and Purification: A Validated Protocol
The synthesis of 3-hydroxyphenyl benzoate is most reliably achieved via the Schotten-

Baumann reaction, a classic method for acylating phenols. This approach is favored for its high

yield and operational simplicity. The underlying principle involves the reaction of a phenol with

an acid chloride in the presence of a base.

Causality of Experimental Choices:

Starting Material: Resorcinol (1,3-dihydroxybenzene) is used as the phenolic substrate. To

achieve mono-benzoylation and yield the desired 3-hydroxyphenyl benzoate, controlling

the stoichiometry of the reactants is critical. Using an excess of resorcinol can favor the

mono-esterified product over the di-esterified byproduct.

Acylating Agent: Benzoyl chloride is the source of the benzoate moiety. It is highly reactive

and readily undergoes nucleophilic attack.
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Base: An aqueous solution of sodium hydroxide (NaOH) is used. Its primary role is to

deprotonate the phenolic hydroxyl group of resorcinol. This creates a highly nucleophilic

phenoxide ion, which is essential for an efficient attack on the electrophilic carbonyl carbon

of benzoyl chloride. The base also serves to neutralize the HCl byproduct generated during

the reaction.

Experimental Protocol: Synthesis
Objective: To synthesize 3-hydroxyphenyl benzoate from resorcinol and benzoyl chloride.

Materials:

Resorcinol

Benzoyl chloride

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCl), concentrated

Ice bath

Procedure:

Preparation of Resorcinol Solution: In a 250 mL conical flask, dissolve 5.5 g (0.05 mol) of

resorcinol in 50 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.

Addition of Benzoyl Chloride: While vigorously stirring the cooled resorcinol solution, slowly

add 7.0 g (0.05 mol) of benzoyl chloride dropwise over 15-20 minutes. Maintain the

temperature below 10 °C throughout the addition.

Reaction: After the addition is complete, securely stopper the flask and continue to shake or

stir vigorously for an additional 30-45 minutes at room temperature. The product will begin to

precipitate as a white solid.
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Neutralization and Isolation: Check the pH of the solution to ensure it is alkaline. If not, add a

small amount of NaOH. Carefully acidify the mixture by adding concentrated HCl dropwise

until the solution is acidic (test with litmus paper). This step ensures the precipitation of any

unreacted resorcinol and the final product.

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash

the solid thoroughly with cold water to remove any inorganic salts and impurities.

Experimental Protocol: Purification
Objective: To purify the crude 3-hydroxyphenyl benzoate by recrystallization.

Principle: Recrystallization is a purification technique based on the differential solubility of the

compound and its impurities in a specific solvent at different temperatures. An ideal solvent will

dissolve the compound well at high temperatures but poorly at low temperatures, while

impurities remain soluble at all temperatures.

Procedure:

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 3-hydroxyphenyl
benzoate[3].

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot

ethanol and heat the mixture gently (using a steam bath or hot plate, NO open flames) until

the solid completely dissolves.

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then,

place the flask in an ice bath to maximize crystal formation.

Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small

amount of ice-cold ethanol to remove any residual soluble impurities.

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Workflow and Purity Assessment
The entire process from synthesis to purification can be monitored using Thin-Layer

Chromatography (TLC) to assess reaction completion and final product purity[3].
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Caption: Workflow for the synthesis and purification of 3-Hydroxyphenyl benzoate.
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Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. The following

techniques are standard. While a dedicated spectrum for 3-hydroxyphenyl benzoate is not

readily available in public repositories, its structure allows for predictable spectral features.

Technique Expected Observations

¹H NMR

Aromatic protons (9H) would appear in the δ

6.8-8.2 ppm region with complex splitting

patterns. The phenolic hydroxyl proton (1H)

would appear as a broad singlet, with its

chemical shift dependent on solvent and

concentration.

¹³C NMR

Expect signals for the ester carbonyl carbon

(~165-170 ppm) and multiple signals in the

aromatic region (~110-160 ppm) for the 12

aromatic carbons.

FTIR (ATR)

A strong, sharp absorption peak around 1720-

1740 cm⁻¹ corresponding to the C=O stretch of

the ester. A broad absorption band in the region

of 3200-3600 cm⁻¹ for the O-H stretch of the

phenolic group. Multiple sharp peaks between

1450-1600 cm⁻¹ for aromatic C=C stretching[4]

[5].

Mass Spec.

The molecular ion peak (M⁺) would be observed

at an m/z corresponding to its molecular weight

(214.22). Common fragmentation patterns

would include the loss of the phenoxy group or

the benzoyl group.

Applications in Research and Drug Development
The chemical architecture of 3-hydroxyphenyl benzoate makes it a molecule of interest for

both fundamental research and pharmaceutical development.
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Role as a Synthetic Building Block
3-Hydroxyphenyl benzoate is a bifunctional molecule. The phenolic hydroxyl group can be

further functionalized (e.g., through etherification or esterification), while the aromatic rings can

undergo electrophilic substitution reactions. This versatility allows it to serve as a key

intermediate in the synthesis of more complex molecules, including polymers, liquid crystals,

and pharmaceutical agents[6].

Biological Activity and Therapeutic Potential
The presence of a phenolic hydroxyl group is a strong indicator of potential biological activity,

particularly as an antioxidant.

Antioxidant Mechanism: Phenolic compounds are known to act as potent antioxidants primarily

by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free

radicals (like reactive oxygen species, ROS). This process interrupts the chain reactions that

can lead to cellular damage, which is implicated in aging and various diseases[7][8]. The

resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective

radical scavenger.

3-Hydroxyphenyl Benzoate (Ar-OH)
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Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Studies on phenyl benzoate derivatives have confirmed that the presence and position of

hydroxyl groups are crucial for their antioxidant capacity[9][10]. This makes 3-hydroxyphenyl
benzoate and its derivatives promising candidates for applications where mitigating oxidative

stress is beneficial.
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Receptor Modulation in Drug Discovery: Beyond general antioxidant effects, specific

derivatives of hydroxyphenyl benzoate have been identified as modulators of key biological

targets. For instance, a high-throughput screening campaign identified a derivative, 3-(tert-

butyl)-4-hydroxyphenyl benzoate, as a moderate antagonist of the Farnesoid X Receptor (FXR)

[11]. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose

metabolism, making it a significant target for drugs aimed at treating metabolic diseases. This

discovery highlights the potential of the hydroxyphenyl benzoate scaffold in targeted drug

design.

Safety and Handling
As with any laboratory chemical, proper handling of 3-hydroxyphenyl benzoate is crucial. The

compound is classified with several hazards according to the Globally Harmonized System

(GHS).

Hazard Statement Description Precautionary Measure

H302 Harmful if swallowed

Do not eat, drink, or smoke

when using this product. Rinse

mouth if swallowed.

H315 Causes skin irritation

Wash skin thoroughly after

handling. Wear protective

gloves.

H319 Causes serious eye irritation

Wear eye protection. Rinse

cautiously with water for

several minutes if in eyes.

H335 May cause respiratory irritation

Avoid breathing dust. Use only

outdoors or in a well-ventilated

area.

Source:[12]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this

chemical. Store in a tightly closed container in a dry, well-ventilated place.
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Conclusion
3-Hydroxyphenyl benzoate is a compound of significant scientific interest, underpinned by its

straightforward synthesis and versatile chemical nature. Its established role as a synthetic

intermediate and its emerging potential in medicinal chemistry, particularly as an antioxidant

and a scaffold for receptor modulators, make it a valuable tool for researchers. This guide

provides the foundational knowledge and practical protocols necessary for its effective

synthesis, purification, and application in a modern research and development setting.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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